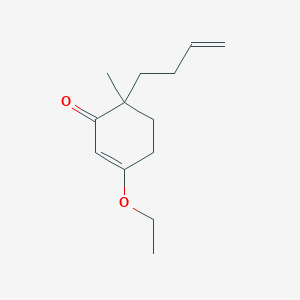
6-But-3-enyl-3-ethoxy-6-methylcyclohex-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-But-3-enyl-3-ethoxy-6-methylcyclohex-2-en-1-one is an organic compound with the molecular formula C13H20O2 It is a cyclohexenone derivative, characterized by the presence of a butenyl group, an ethoxy group, and a methyl group attached to the cyclohexene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-But-3-enyl-3-ethoxy-6-methylcyclohex-2-en-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the cyclohexene ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the butenyl group: This step may involve a Heck reaction, where a palladium-catalyzed coupling reaction introduces the butenyl group to the cyclohexene ring.
Ethoxylation: The ethoxy group can be introduced via an etherification reaction using ethanol and an acid catalyst.
Methylation: The methyl group can be added through a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Industrial production also emphasizes the importance of cost-effective and environmentally friendly processes.
Analyse Des Réactions Chimiques
Types of Reactions
6-But-3-enyl-3-ethoxy-6-methylcyclohex-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the cyclohexene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with palladium (Pd) catalyst
Substitution: Nucleophiles such as halides, amines, or alcohols
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Various substituted cyclohexene derivatives
Applications De Recherche Scientifique
6-But-3-enyl-3-ethoxy-6-methylcyclohex-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals, fragrances, and flavoring agents.
Mécanisme D'action
The mechanism of action of 6-But-3-enyl-3-ethoxy-6-methylcyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact mechanism depends on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-But-3-enyl-3-methoxy-6-methylcyclohex-2-en-1-one: Similar structure with a methoxy group instead of an ethoxy group.
6-But-3-enyl-3-ethoxy-6-ethylcyclohex-2-en-1-one: Similar structure with an ethyl group instead of a methyl group.
6-But-3-enyl-3-ethoxy-6-methylcyclohex-2-en-2-one: Similar structure with a different position of the double bond.
Uniqueness
6-But-3-enyl-3-ethoxy-6-methylcyclohex-2-en-1-one is unique due to its specific combination of functional groups and the position of the double bond in the cyclohexene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propriétés
IUPAC Name |
6-but-3-enyl-3-ethoxy-6-methylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O2/c1-4-6-8-13(3)9-7-11(15-5-2)10-12(13)14/h4,10H,1,5-9H2,2-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTDJJFMCXIDEEI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=O)C(CC1)(C)CCC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



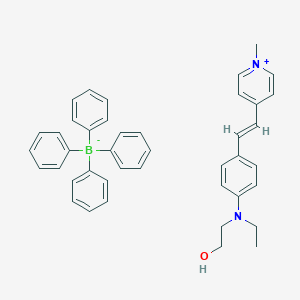
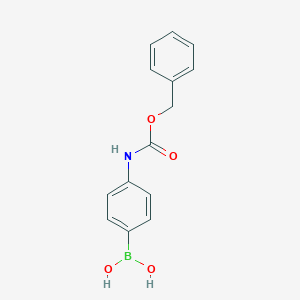
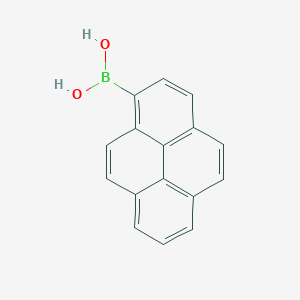

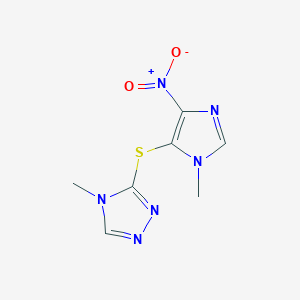
![(1R,2R,5S,6R)-2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B70803.png)
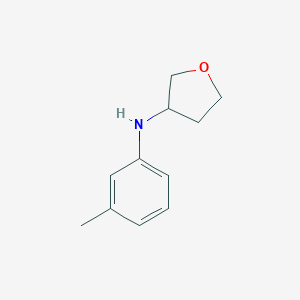
![Bicyclo[3.1.0]hexane-2,6-dicarboxylic acid, 2-amino-, (1-alpha-,2-alpha-,5-alpha-,6-alpha-)-(9CI)](/img/structure/B70809.png)



